Cas no 123000-45-3 ((1s-(1b,2a,3b))-(+)-3-me-2-(nitromethyl&)

(1s-(1b,2a,3b))-(+)-3-me-2-(nitromethyl& 化学的及び物理的性質

名前と識別子

-

- (1s-(1b,2a,3b))-(+)-3-me-2-(nitromethyl&

- [1S-(1β,2α,3β)]-(+)-3-Methyl-2-(nitromethyl)-5-oxocyclopentaneacetic acid

- 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid

- [(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid

- [1S-(1,2,3)]-(+)-3-Methyl-2-(nitromethyl)-5-oxocyclopentaneacetic acid

- YPCIKCQPODDZAT-LYFYHCNISA-N

- 123000-45-3

- 2-((1S,2R,3S)-3-Methyl-2-(nitromethyl)-5-oxocyclopentyl)acetic acid

- starbld0005264

- AT34033

- (1S-(1B,2A,3B))-(+)-3-ME-2-(NITROMETHYL&

- [1S-(1beta,2alpha,3beta)]-(+)-3-Methyl-2-(nitromethyl)-5-oxocyclopentaneacetic acid, 98%

- DTXSID20352119

- AC1LEXQW

- SCHEMBL15239223

-

- インチ: InChI=1S/C9H13NO5/c1-5-2-8(11)6(3-9(12)13)7(5)4-10(14)15/h5-7H,2-4H2,1H3,(H,12,13)/t5-,6-,7+/m0/s1

- InChIKey: YPCIKCQPODDZAT-LYFYHCNISA-N

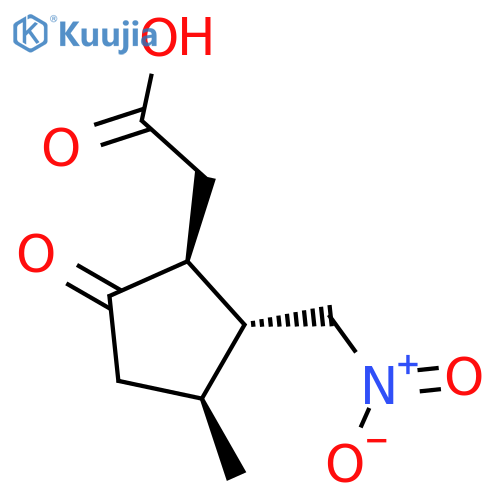

- SMILES: CC1CC(=O)C(C1C[N+](=O)[O-])CC(=O)O

計算された属性

- 精确分子量: 215.07937252g/mol

- 同位素质量: 215.07937252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 295

- 共价键单元数量: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.1

- トポロジー分子極性表面積: 100Ų

じっけんとくせい

- 密度みつど: 1.256

- ゆうかいてん: 58-62 °C(lit.)

- Boiling Point: 433.1°C at 760 mmHg

- フラッシュポイント: 190.6°C

- Refractive Index: 1.489

(1s-(1b,2a,3b))-(+)-3-me-2-(nitromethyl& Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-506159-5mg |

[1S-(1β,2α,3β)]-(+)-3-Methyl-2-(nitromethyl)-5-oxocyclopentaneacetic acid, |

123000-45-3 | 5mg |

¥1279.00 | 2023-09-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1825551-5mg |

2-((1S,2R,3S)-3-Methyl-2-(nitromethyl)-5-oxocyclopentyl)acetic acid |

123000-45-3 | 98% | 5mg |

¥1424.00 | 2024-08-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-506159A-10mg |

[1S-(1β,2α,3β)]-(+)-3-Methyl-2-(nitromethyl)-5-oxocyclopentaneacetic acid, |

123000-45-3 | 10mg |

¥2557.00 | 2023-09-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1825551-10mg |

2-((1S,2R,3S)-3-Methyl-2-(nitromethyl)-5-oxocyclopentyl)acetic acid |

123000-45-3 | 98% | 10mg |

¥3083.00 | 2024-08-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-506159A-10 mg |

[1S-(1β,2α,3β)]-(+)-3-Methyl-2-(nitromethyl)-5-oxocyclopentaneacetic acid, |

123000-45-3 | 10mg |

¥2,557.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-506159-5 mg |

[1S-(1β,2α,3β)]-(+)-3-Methyl-2-(nitromethyl)-5-oxocyclopentaneacetic acid, |

123000-45-3 | 5mg |

¥1,279.00 | 2023-07-11 |

(1s-(1b,2a,3b))-(+)-3-me-2-(nitromethyl& 関連文献

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

(1s-(1b,2a,3b))-(+)-3-me-2-(nitromethyl&に関する追加情報

Chemical Profile of (1S-(1B,2A,3B))-(+)-3-Me-2-(Nitromethyl) and CAS No 123000-45-3

The compound identified by the CAS number 123000-45-3 and the systematic name (1S-(1B,2A,3B))-(+)-3-Me-2-(Nitromethyl) represents a significant molecule in the realm of chemical biology and pharmaceutical research. This compound has garnered attention due to its unique structural features and potential applications in drug development. The stereochemistry defined by the (1S) configuration and the presence of a nitromethyl group at the 2-position contribute to its distinct chemical properties, making it a subject of interest for synthetic chemists and medicinal biologists.

In recent years, the exploration of chiral molecules has become increasingly prominent in pharmaceutical research. Chirality plays a crucial role in the biological activity of many therapeutic agents, and understanding the stereochemical aspects of compounds like (1S-(1B,2A,3B))-(+)-3-Me-2-(Nitromethyl) is essential for designing effective drugs. The (1S) configuration suggests a specific spatial arrangement of atoms, which can influence how the molecule interacts with biological targets such as enzymes and receptors.

The nitromethyl group is another key feature that contributes to the compound's reactivity and potential biological activity. Nitro compounds are well-known for their role in various biochemical pathways and have been utilized in the development of numerous pharmaceuticals. The presence of this group in (1S-(1B,2A,3B))-(+)-3-Me-2-(Nitromethyl) may endow it with unique metabolic properties or enable specific interactions with biological systems. This makes it a valuable candidate for further investigation in drug discovery.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex chiral molecules like (1S-(1B,2A,3B))-(+)-3-Me-2-(Nitromethyl). Techniques such as asymmetric synthesis and catalytic methods have greatly improved the accessibility of such compounds, allowing researchers to explore their potential applications more thoroughly. These synthetic strategies have not only enhanced our ability to produce enantiomerically pure compounds but also opened new avenues for drug development.

The compound's potential applications extend to various areas of biomedical research. For instance, its structural motif may be relevant in the design of novel antimicrobial agents or anti-inflammatory drugs. The nitromethyl group could serve as a pharmacophore or a site for further functionalization, allowing for the creation of derivatives with enhanced therapeutic properties.

In addition to its pharmaceutical potential, (1S-(1B,2A,3B))-(+)-3-Me-2-(Nitromethyl) could also find utility in materials science and industrial chemistry. Its unique structure might inspire new synthetic methodologies or provide insights into molecular recognition processes. The study of such compounds often leads to unexpected discoveries that can benefit multiple scientific disciplines.

The investigation of this compound also highlights the importance of interdisciplinary collaboration in chemical research. Combining expertise from organic chemistry, biochemistry, and pharmacology allows for a comprehensive understanding of molecular behavior and function. This collaborative approach is essential for translating basic research findings into tangible applications.

As our understanding of complex biological systems continues to evolve, so does our need for sophisticated chemical tools to study them. Compounds like (1S-(1B,2A,3B))-(+)-3-Me-2-(Nitromethyl), with their intricate structures and functional groups, serve as invaluable tools for exploring these systems at a molecular level. Their study can lead to breakthroughs in drug discovery and an deeper comprehension of biological processes.

In conclusion, the compound identified by CAS number 123000-45-3 represents a fascinating subject of research with significant potential in pharmaceuticals and beyond. Its unique stereochemistry and functional groups make it a valuable asset for scientists exploring new frontiers in chemical biology. As research continues to uncover its properties and applications, we can anticipate further advancements that will benefit both science and society.

123000-45-3 ((1s-(1b,2a,3b))-(+)-3-me-2-(nitromethyl&) Related Products

- 1599957-25-1(3-bromo-8-iodo-1,5-naphthyridine)

- 2229007-64-9(tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate)

- 302548-46-5(2-methoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide)

- 2228112-58-9(2-Amino-2-[1-(5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)cyclopropyl]acetic acid)

- 2137804-43-2(1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,4-triazol-3-amine)

- 1434141-91-9(3-Ethynyl-8-oxabicyclo[3.2.1]octane)

- 2089314-91-8(4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine)

- 2097969-97-4(N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride)

- 786617-12-7(AHU-377(Sacubitril))

- 1259060-15-5(2-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid)